SK1-IN-1
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Overview
Description
SK1-IN-1 is a potent inhibitor of sphingosine kinase 1, an enzyme that plays a crucial role in the sphingolipid metabolic pathway. Sphingosine kinase 1 catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate, a bioactive lipid mediator involved in various cellular processes such as cell growth, survival, and migration. This compound has been shown to have significant potential in cancer research due to its ability to inhibit sphingosine kinase 1 activity, thereby affecting the balance between pro-apoptotic and pro-survival signals within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SK1-IN-1 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. For example, a substituted benzaldehyde can be condensed with an amine to form an imine intermediate, which is then cyclized to form the core heterocyclic structure.
Functional group modifications: The core structure is further modified by introducing various functional groups through reactions such as alkylation, acylation, and halogenation. These modifications are crucial for enhancing the potency and selectivity of the compound.
Final purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain this compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
SK1-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives with altered pharmacological properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, potentially leading to new analogs with improved efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities and potential therapeutic applications.
Scientific Research Applications
SK1-IN-1 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential to inhibit cancer cell proliferation and induce apoptosis by targeting sphingosine kinase 1.
Inflammatory Diseases: By modulating sphingosine-1-phosphate levels, this compound can influence inflammatory responses, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Neurological Disorders: This compound’s ability to regulate sphingosine-1-phosphate signaling pathways has implications for treating neurological disorders like multiple sclerosis and neurodegenerative diseases.
Cardiovascular Research: This compound is also investigated for its role in cardiovascular diseases, particularly in modulating vascular integrity and reducing atherosclerosis.
Mechanism of Action
SK1-IN-1 exerts its effects by specifically inhibiting sphingosine kinase 1, thereby reducing the production of sphingosine-1-phosphate. This inhibition disrupts the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate, leading to increased apoptosis and decreased cell proliferation. The compound also affects various signaling pathways, including the AKT, ERK, and STAT3 pathways, which are involved in cell survival, proliferation, and migration .
Comparison with Similar Compounds
SK1-IN-1 is compared with other sphingosine kinase inhibitors such as:
This compound stands out due to its high selectivity for sphingosine kinase 1 and its potential for therapeutic applications in various diseases, particularly cancer.
Properties
IUPAC Name |
(2S,3S)-N-[(1S)-1-[4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenyl]ethyl]-3-hydroxypyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-14(24-22(28)20-18(27)12-13-23-20)16-7-9-17(10-8-16)21-25-19(29-26-21)11-6-15-4-2-3-5-15/h7-10,14-15,18,20,23,27H,2-6,11-13H2,1H3,(H,24,28)/t14-,18-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJANRNMFHNVOW-DCPHZVHLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCC3)NC(=O)C4C(CCN4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCC3)NC(=O)[C@@H]4[C@H](CCN4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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